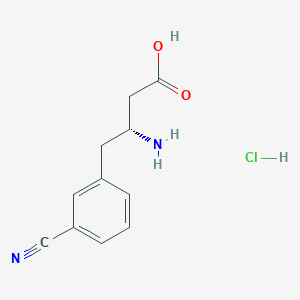
(S)-3-氨基-4-(2-三氟甲基苯基)丁酸盐酸盐
描述
Synthesis Analysis
While specific synthesis methods for “(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride” are not available, related compounds such as “2-(Trifluoromethyl)phenylboronic acid” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, “2-(Trifluoromethyl)phenylacetic acid”, has been reported. It has a molecular formula of C9H7F3O2, an average mass of 204.146 Da, and a mono-isotopic mass of 204.039810 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(Trifluoromethyl)phenylacetic acid”, have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学研究应用
合成方法
研究一直集中在合成各种 β-氨基酸衍生物上,包括那些含有苯基和三氟甲基苯基基团的衍生物。这些化合物被合成用于在药物中的潜在应用,以及作为有机化学中的构建模块。例如,3,4-二取代氨基丁酸的衍生物已被合成,具有不同的药理活性,表明这些化合物在药物开发中的广泛用途(Vasil'eva 等,2016)。
抗菌和抗真菌活性
研究表明,N-取代-β-氨基酸衍生物表现出显着的抗菌和抗真菌活性。这突出了 (S)-3-氨基-4-(2-三氟甲基苯基)丁酸盐酸盐衍生物在开发新型抗菌剂中的潜力(Mickevičienė 等,2015)。
材料科学与工程
该化合物及其衍生物还被探索用于材料科学中的应用,例如腐蚀抑制和结构分析。例如,腐蚀控制研究利用了类似的化合物来了解在腐蚀性环境中对各种金属的抑制机制,这对于延长金属基结构的寿命至关重要(Bentiss 等,2009)。
分子对接和药物设计
分子对接研究已进行以探索 (S)-3-氨基-4-(2-三氟甲基苯基)丁酸盐酸盐衍生物的结合效率和潜在生物活性。这些研究是药物发现的基础,提供了这些化合物与生物靶标(如酶和受体)之间相互作用的见解。此类研究为设计具有更高功效和特异性的新型疗法铺平了道路(Vanasundari 等,2018)。
作用机制
Target of Action
Similar compounds have been found to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
It’s known that compounds interacting with pparδ typically bind to the receptor, leading to a conformational change that allows the receptor to act as a transcription factor, regulating the expression of specific genes .
Biochemical Pathways
Activation of PPARδ can lead to increased fatty acid oxidation, decreased triglyceride levels, and improved insulin sensitivity .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Activation of pparδ typically leads to changes in gene expression that result in metabolic adaptations, such as increased fatty acid oxidation and improved insulin sensitivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. Additionally, factors such as temperature and light exposure can affect the compound’s stability .
安全和危害
属性
IUPAC Name |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375855 | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-77-5, 270065-73-1 | |
| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















